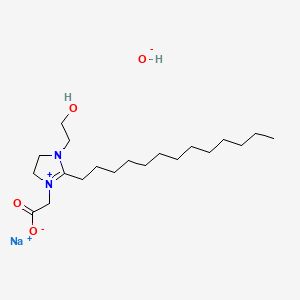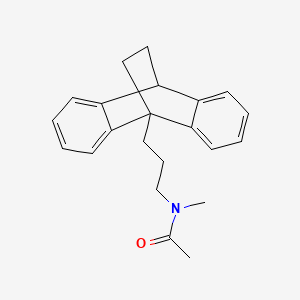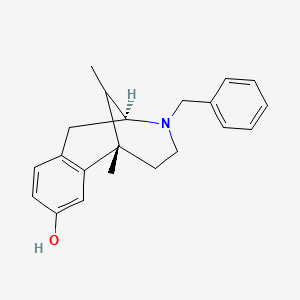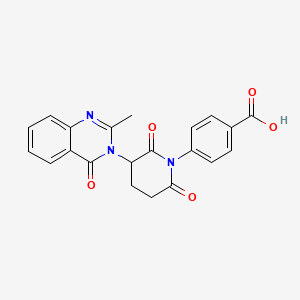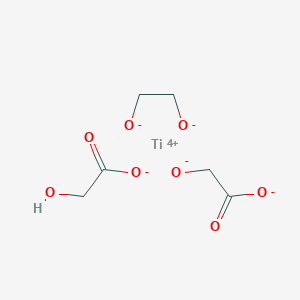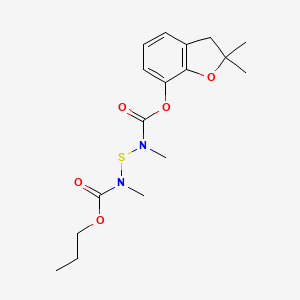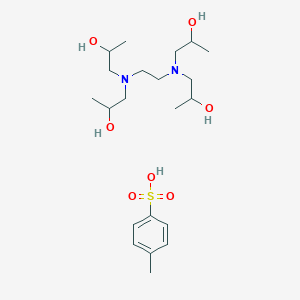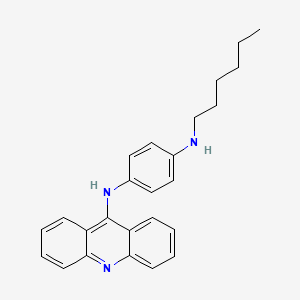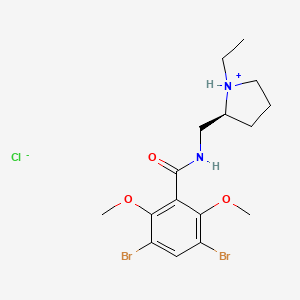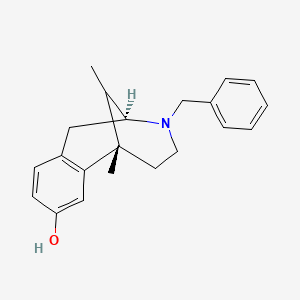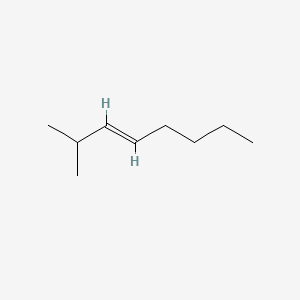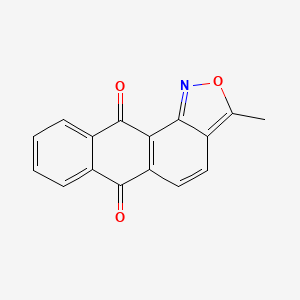
3-Methylanthra(1,2-c)isoxazole-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylanthra(1,2-c)isoxazole-6,11-dione is a chemical compound known for its unique structure and properties. It is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an isoxazole ring fused with an anthraquinone backbone, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylanthra(1,2-c)isoxazole-6,11-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of simple organic amines as organocatalysts in a green reaction medium like water. This method is known for its efficiency and environmental friendliness .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the process is economically viable and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Methylanthra(1,2-c)isoxazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reductive ring-cleavage reactions can convert it into other useful compounds.
Substitution: Various substitution reactions can modify its structure to yield new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and simple organic amines are often used in reductive reactions.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
1-Amino-2-acetylanthraquinone: A major product formed through reductive ring-cleavage.
Hydroxyl-substituted derivatives: Formed through oxidation reactions.
Scientific Research Applications
3-Methylanthra(1,2-c)isoxazole-6,11-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylanthra(1,2-c)isoxazole-6,11-dione involves its interaction with specific molecular targets and pathways. For example, in reductive ring-cleavage reactions, the compound interacts with hydrazine hydrate and copper catalysts to form 1-amino-2-acetylanthraquinone. The reaction mechanism includes the cleavage of the isoxazole ring and subsequent formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound with a simpler structure.
1-Amino-2-acetylanthraquinone: A derivative formed through reductive reactions.
Hydroxyl-substituted anthraquinones: Formed through oxidation reactions.
Uniqueness
3-Methylanthra(1,2-c)isoxazole-6,11-dione is unique due to its fused isoxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
58369-03-2 |
|---|---|
Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
3-methylnaphtho[2,3-g][2,1]benzoxazole-6,11-dione |
InChI |
InChI=1S/C16H9NO3/c1-8-9-6-7-12-13(14(9)17-20-8)16(19)11-5-3-2-4-10(11)15(12)18/h2-7H,1H3 |
InChI Key |
IGPNWOMDIBWEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=NO1)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


